DPPH Radical Scavenging: Intermediate Antioxidant Capacity Between Shorter-Chain and Unsaturated Analogs
In a systematic comparative study of smoke flavoring phenols, 4-ethylguaiacol exhibited DPPH radical scavenging activity with an EC50 of 0.32 mM and antiradical efficiency (AE) of 3.1 [1]. This places it as intermediate in potency among 2-methoxyphenols, approximately 2.5× weaker than the most active unsaturated analog isoeugenol (EC50 = 0.13 mM, AE = 7.7) but approximately 1.8× stronger than the parent compound guaiacol (EC50 = 0.58 mM, AE = 1.7) [1].
| Evidence Dimension | DPPH radical scavenging capacity |
|---|---|
| Target Compound Data | EC50 = 0.32 mM; AE = 3.1 |
| Comparator Or Baseline | Isoeugenol (EC50 = 0.13 mM, AE = 7.7); Guaiacol (EC50 = 0.58 mM, AE = 1.7); 4-Methylguaiacol (EC50 = 0.26 mM, AE = 3.8) |
| Quantified Difference | 4-EG is 2.5× less potent than isoeugenol; 1.8× more potent than guaiacol; and 0.82× relative to 4-methylguaiacol |
| Conditions | In vitro DPPH radical scavenging assay, kinetic measurement of EC50 and antiradical efficiency (AE = 1/EC50 × T_EC50) |
Why This Matters
This intermediate antioxidant profile makes 4-EG suitable for applications requiring balanced oxidative stability without the pro-oxidant risks or excessive reactivity associated with highly unsaturated analogs.
- [1] Bortolomeazzi, R.; Sebastianutto, N.; Toniolo, R.; Pizzariello, A. Comparative evaluation of the antioxidant capacity of smoke flavouring phenols by crocin bleaching inhibition, DPPH radical scavenging and oxidation potential. Food Chem. 2007, 100, 1481–1489. View Source
